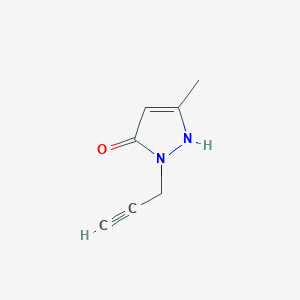![molecular formula C10H11ClN2O B1484058 3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole CAS No. 2092093-70-2](/img/structure/B1484058.png)
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
Descripción general
Descripción
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole (CMTP) is a heterocyclic compound belonging to the pyrazole family. It is a very important organic molecule, due to its unique structure and properties. In particular, CMTP has been found to have a wide range of applications in the field of medicinal chemistry, including as an intermediate in the synthesis of various drugs. Furthermore, its mechanism of action and biochemical and physiological effects have been studied extensively, providing a strong basis for its use in laboratory experiments.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Pyranopyrazoles are recognized for their biological potency and have been extensively studied in medicinal chemistry. They are synthesized using functional modifications via multicomponent reactions (MCRs), forming new C-C, C-N, and C-O bonds. These compounds have shown promise as therapeutic agents due to their diverse pharmacological activities .
Drug Discovery
Derivatives of pyranopyrazole have been utilized as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor agents in medicinal therapy . Their versatility makes them valuable scaffolds for developing new drugs.
Synthetic Methods
Research on pyrazole synthesis has led to numerous synthetic methods for generating novel pyrazole derivatives. These methods are crucial for exploring new compounds with potential applications in various scientific fields .
Biological Importance
The biological importance of pyranopyrazoles is highlighted by their diverse synthetic approaches using various catalytic systems. These include acid-catalyzed, base-catalyzed, ionic liquids and green media-catalyzed, nano-particle-catalyzed, metal oxide-supported catalysts, and silica-supported catalysts .
Green Chemistry
Pyranopyrazole derivatives have been synthesized using energy-efficient techniques such as microwave and ultrasound-assisted synthesis. The focus on green chemistry principles includes the use of benign catalysts and biodegradable composites, water as a renewable and non-toxic medium, and solvent-free conditions .
Heterocyclic Chemistry
Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms. They play a significant role in heterocyclic chemistry due to their unique structural features .
Propiedades
IUPAC Name |
3-(chloromethyl)-2-prop-2-ynyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-2-4-13-10(6-11)8-7-14-5-3-9(8)12-13/h1H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWZJRNGNRQWAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C(=C2COCCC2=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



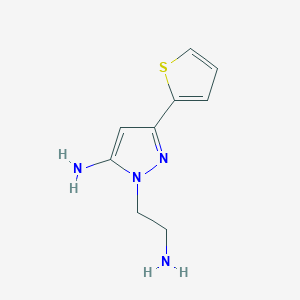
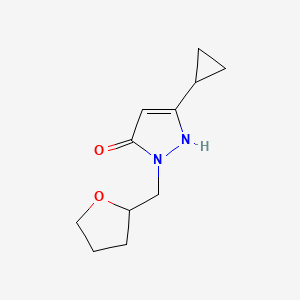
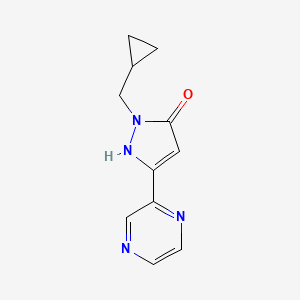




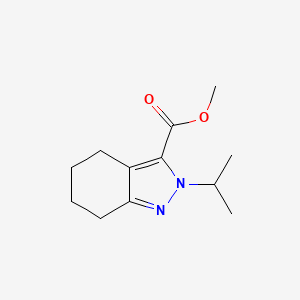
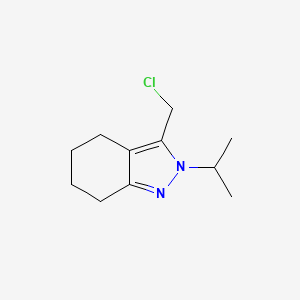
![Methyl 2-ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1483991.png)
![3-(Chloromethyl)-2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1483992.png)
![2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B1483994.png)
